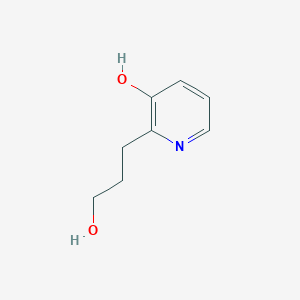

2-(3-Hydroxypropyl)pyridin-3-OL

Description

2-(3-Hydroxypropyl)pyridin-3-OL is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 3-hydroxypropyl side chain. Pyridine derivatives with hydroxyl and alkyl substituents are often explored for pharmaceutical and agrochemical applications due to their solubility and reactivity profiles .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)pyridin-3-ol |

InChI |

InChI=1S/C8H11NO2/c10-6-2-3-7-8(11)4-1-5-9-7/h1,4-5,10-11H,2-3,6H2 |

InChI Key |

WVQUJHYFBWXARI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

- 3-(3-Hydroxypropyl)pyridin-4-ol (): This isomer differs in the hydroxyl group’s position (4-OH instead of 3-OH). Positional changes significantly alter electronic distribution, affecting acidity (pKa) and hydrogen-bonding capacity. The 3-OH group in the target compound may enhance intramolecular interactions with the pyridine nitrogen, influencing tautomerism or metal coordination .

Halogen-Substituted Derivatives

Amino and Acetamide Derivatives

- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (): The amino group (2-NH₂) increases basicity and hydrogen-bond donor capacity, which could improve solubility in polar solvents. Iodine’s large atomic radius may facilitate halogen bonding in crystal engineering .

- N-(3-Hydroxypyridin-2-yl)acetamide (): Acetamide substituents (C₇H₈N₂O₂, MW 152.15) introduce both hydrogen-bond acceptors (amide) and donors (NH), making it suitable for supramolecular chemistry or protease inhibitor design .

Ethynyl and Silyl Derivatives

Key Research Findings

Electronic Effects : Halogens (F, Cl, I) and nitro groups markedly influence the pyridine ring’s electron density, altering reactivity in substitution reactions and biological target interactions .

Solubility Trends: Hydroxyl and amino groups improve aqueous solubility, whereas silyl and alkyl chains enhance lipid membrane permeability .

Synthetic Flexibility : Functional groups like ethynyl or propargyl alcohols enable diverse post-synthetic modifications (e.g., click chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.